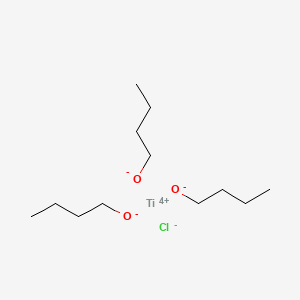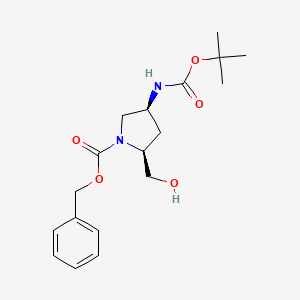
Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Übersicht
Beschreibung
This compound is a sodium salt of a complex organic molecule that contains an amino group (-NH2), a phosphoryl group (-PO3H2), and two octanoyloxy groups (-OCOC7H15). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the amino, phosphoryl, and octanoyloxy groups. The exact synthesis pathway would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The sodium ion would likely be associated with the negatively charged oxygen atom in the phosphoryl group .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis, especially under acidic or basic conditions. This would break the ester bond and produce a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be soluble in polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen
Selective Reducing Agent : Sodium cyanohydridoborate (NaBH3CN), a related compound, has been identified as a selective reducing agent for a variety of organic functional groups. This compound demonstrates remarkable selectivity in the reduction of aldehydes and ketones, dependent on pH. It also offers an efficient method for synthesizing amino acids, including 15N labeling by using 15NH3 (Borch, Bernstein & Durst, 1971).
Water Oxidation Catalysts : Sodium periodate has been used to characterize water oxidation catalysts (WOCs) like iron tris(2-methylpyridyl)amine (TPA) and iron 1-(bis(2-methylpyridyl)amino)-2-methyl-2-propanoate (BPyA) salts. These complexes serve as homogeneous WOCs, demonstrating the potential of sodium derivatives in catalysis and energy applications (Parent et al., 2014).
Synthesis of Chiral Amino Alcohols : Sodium bis(2-methoxyethoxy)aluminum hydride, a related sodium compound, enables the rapid synthesis of pure optically active N-protected amino alcohols and peptide alcohols. This method is simple and efficient, avoiding the need for additional steps in derivatization and maintaining enantiomeric homogeneity (Juszczyk, Kasprzykowska & Kołodziejczyk, 2005).
Crystal Structure Analysis : The crystal structure of sodium-based compounds like warfarin sodium 2-propanol solvate has been extensively studied. These studies help in understanding the molecular composition and potential applications of such compounds in various fields (Sheth, Young & Grant, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/t18-,19+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVZFUZIJUCPU-QNCHGCKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40NNa2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




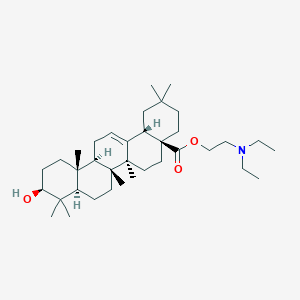
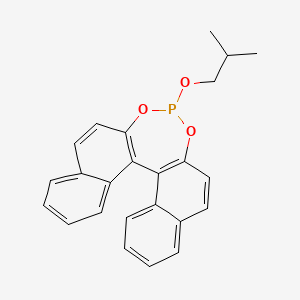
![Tetrasodium;3-[[4-[[4-[(7-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B1494085.png)

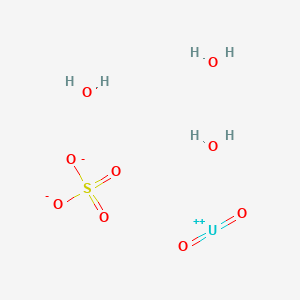
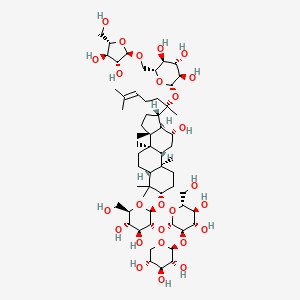
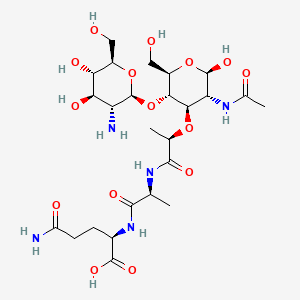
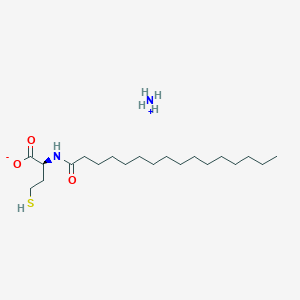

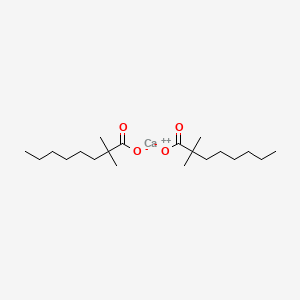
![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)
